4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid
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Overview
Description
4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzoic acid moiety, and a hydroxyphenyl group. Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, where a phenol derivative reacts with the triazole intermediate. This step may involve the use of a base to facilitate the substitution.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazole intermediate with a benzoic acid derivative. This can be achieved through esterification or amidation reactions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Nitrated or halogenated hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, triazole derivatives are investigated for their antifungal and antibacterial properties. This compound, in particular, may have potential as a therapeutic agent due to its ability to interact with specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The hydroxyphenyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Known for its iron-chelating properties and used in the treatment of iron overload conditions.
4-[3-methyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Similar structure with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
Uniqueness
4-[3-ethyl-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. This slight modification can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and development.
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
4-[3-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15N3O3/c1-2-15-18-16(13-5-3-4-6-14(13)21)20(19-15)12-9-7-11(8-10-12)17(22)23/h3-10,21H,2H2,1H3,(H,22,23) |
InChI Key |
ISLBVHXMMMFGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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